

biological activities of piperazine derivatives

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Compound of Interest

Compound Name: Methyl 3-(piperazin-1-yl)propanoate

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An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to be readily modified, have made it a cornerstone in the development of a vast array of therapeutic agents.^{[3][4]} Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in clinically approved drugs for treating conditions ranging from parasitic infections and allergies to complex psychiatric disorders.^[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal biological activities of piperazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neurological applications. It includes quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of relevant mechanisms and workflows to facilitate a deeper understanding and support future drug discovery efforts.

Introduction: The Piperazine Scaffold

The versatility of the piperazine structure allows for extensive chemical modification, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles.^{[3][4]} The two nitrogen atoms in the ring can be substituted to fine-tune a molecule's affinity and specificity for various biological targets, including G-protein coupled receptors (GPCRs),

enzymes, and ion channels.[1][3] This adaptability has cemented the piperazine moiety as an indispensable component in modern drug design, featured in well-known drugs such as the antipsychotic clozapine, the antidepressant vortioxetine, and the erectile dysfunction drug sildenafil.[1][5] This guide explores the key therapeutic areas where these derivatives have shown significant promise.

Anticancer Activities

Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[7] Novel hybrids incorporating piperazine with other pharmacophores like vindoline, coumarin, and bergenin have shown potent antiproliferative effects.[7][8][9]

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, presented as half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Compound/Derivative Class	Cancer Cell Line	Activity (IC50/GI50 in μ M)	Reference
Vindoline-piperazine conjugate 20	Non-tumor CHO	2.54	[8] [9]
Vindoline-piperazine conjugate 23	Breast (MDA-MB-468)	1.00	[8] [9]
Vindoline-piperazine conjugate 25	Non-small cell lung (HOP-92)	1.35	[8] [9]
Benzhydryl piperazine 85	Breast (T47D)	0.44	[6]
Benzhydryl piperazine 86	Breast (T47D)	0.31	[6]
Benzosuberone-piperazine hybrid 57	Cervical (HeLa)	0.010 - 0.097	[6]
4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-4	Colon (HCT-116)	11.33	[10]
4-(3-(4-ethylpiperazin-1-yl)propoxy) derivative C-5	Lung (A-549)	21.22	[10]
Phenylpiperazinyl)ethanone derivative C-14	Pancreatic (MIAPaCa-2)	<1	[10]
Bergenin-piperazine hybrid 5a	Tongue (CAL-27)	15.41 - 92.9	[7]
Spirobenzo[h]chromene analog 65	Colon (HT-29)	8.17	[6]

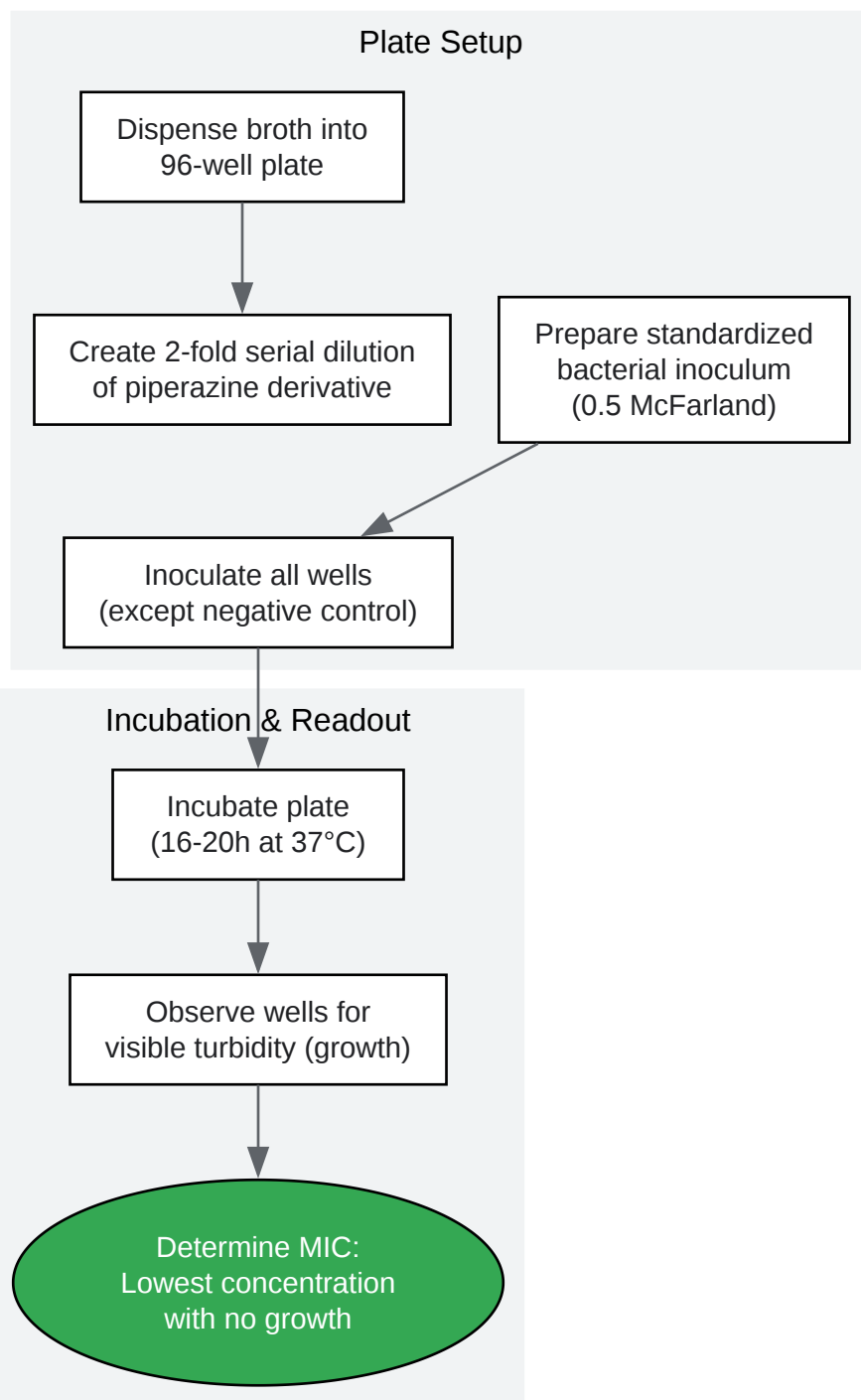
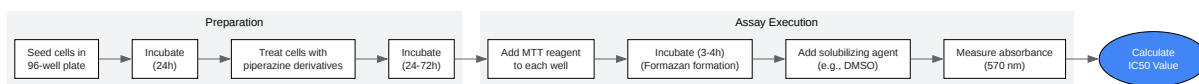
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

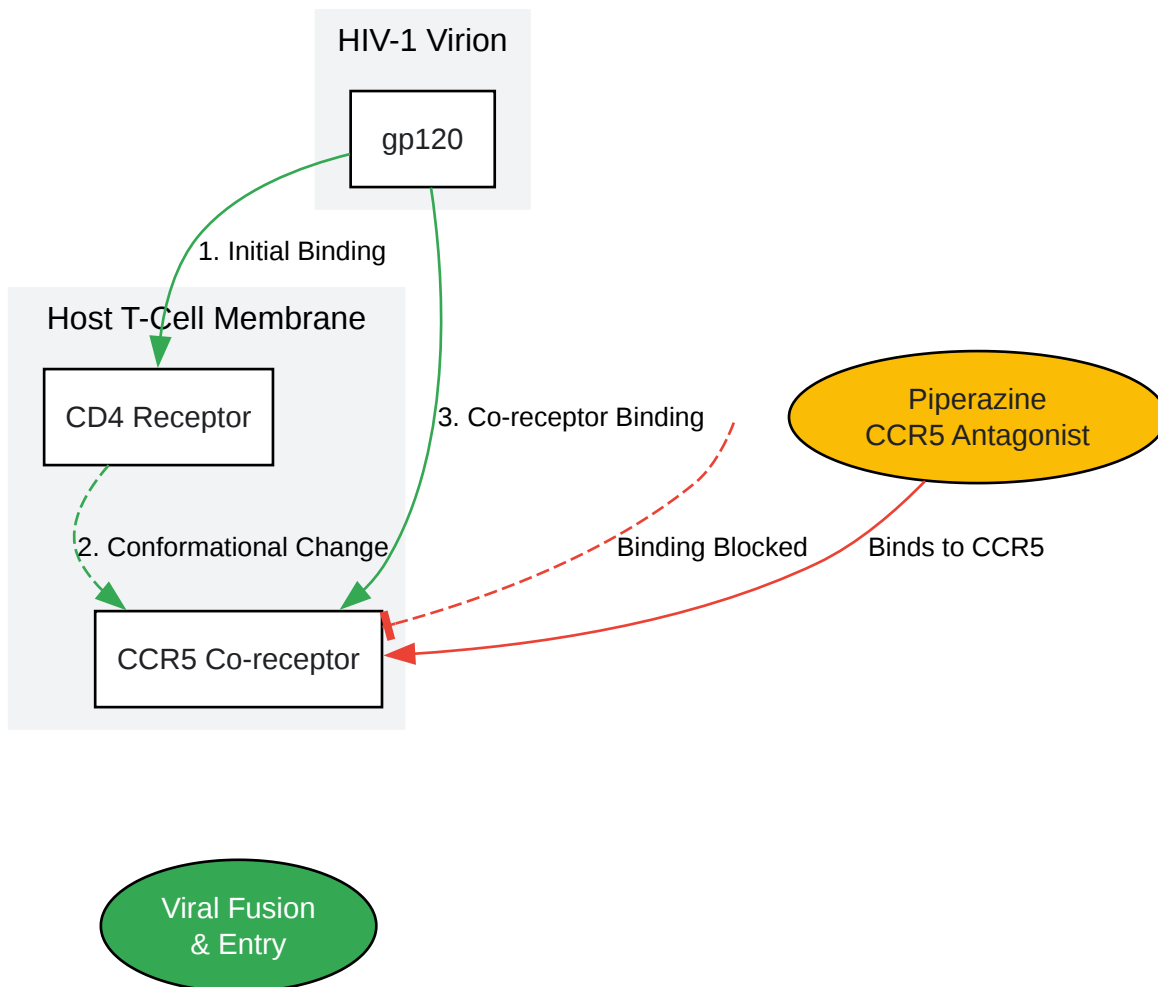
cytotoxicity.[11][12]

- **Cell Seeding:** Culture cells (e.g., MCF-7 human breast cancer cells) in DMEM supplemented with 10% FBS at 37°C with 5% CO₂. [13] Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours. [13][14]
- **Compound Treatment:** Prepare serial dilutions of the piperazine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). [13]
- **MTT Addition:** After incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS. [15] Add 10-50 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. [13][14] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [11]
- **Formazan Solubilization:** Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. [12] Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals. [14]
- **Absorbance Measurement:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [15] Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. [12][15] A reference wavelength of ~630 nm can be used to subtract background absorbance. [15]
- **Data Analysis:** Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value is calculated from the dose-response curve.

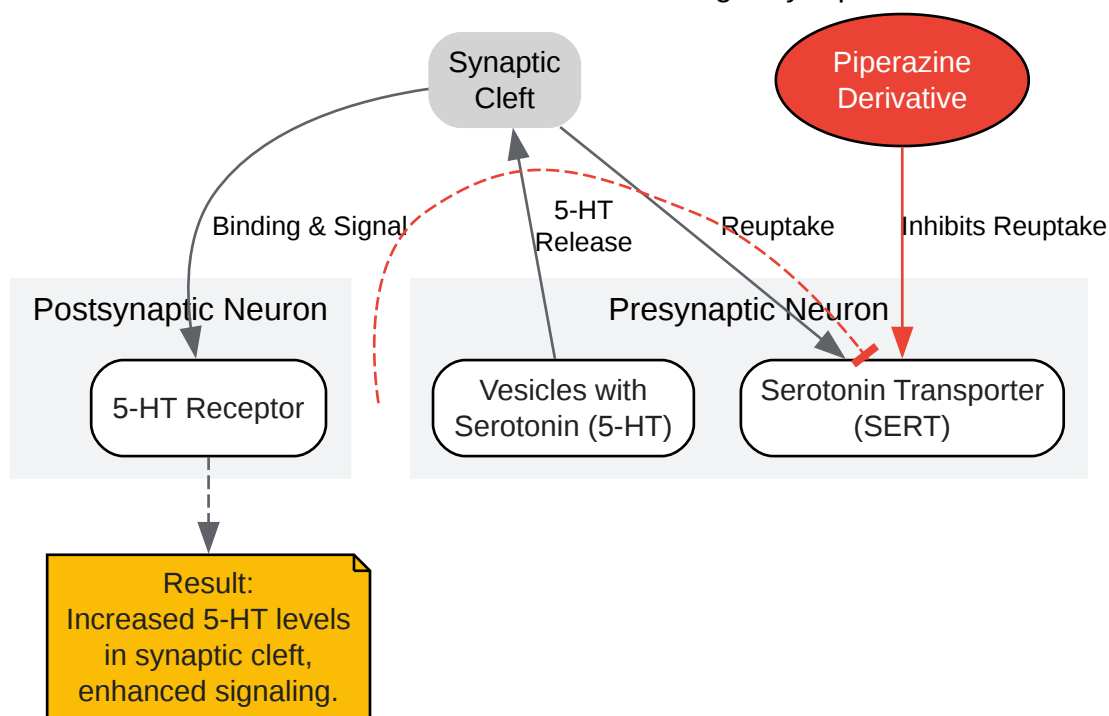
Visualization: MTT Assay Workflow



HIV-1 Entry and Inhibition Mechanism



Mechanism of Action at a Serotonergic Synapse

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